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Compound of Interest

Compound Name: 2-(4-IODO-PHENYL)-OXAZOLE

Cat. No.: B060803 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and a

plausible synthetic route for the versatile heterocyclic compound, 2-(4-iodophenyl)oxazole.

While a complete set of experimentally verified spectral data from a single source is not readily

available in the public domain, this document consolidates predicted data based on established

principles of spectroscopy and the analysis of structurally analogous compounds. The provided

experimental protocols are based on well-established synthetic methodologies for 2-

aryloxazoles.

Predicted Spectral Data
The following tables summarize the predicted quantitative spectral data for 2-(4-

iodophenyl)oxazole. These predictions are derived from the analysis of similar 2-aryloxazole

structures and general principles of NMR, IR, and mass spectrometry.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz,
CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~7.85 d 8.4
2H, Aromatic (H-2', H-

6')

~7.75 d 8.4
2H, Aromatic (H-3', H-

5')

~7.70 s - 1H, Oxazole (H-5)

~7.15 s - 1H, Oxazole (H-4)

d = doublet, s = singlet

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz,
CDCl₃)

Chemical Shift (δ, ppm) Assignment

~162.0 Oxazole C-2

~150.8 Oxazole C-5

~138.2 Aromatic C-3', C-5'

~128.5 Aromatic C-2', C-6'

~127.0 Aromatic C-1'

~125.5 Oxazole C-4

~95.0 Aromatic C-4' (C-I)

Table 3: Predicted Infrared (IR) Spectral Data (ATR)
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Wavenumber (cm⁻¹) Intensity Assignment

~3120 Weak C-H stretch (Oxazole ring)

~3050 Weak C-H stretch (Aromatic ring)

~1610 Medium C=N stretch (Oxazole ring)

~1590 Strong C=C stretch (Aromatic ring)

~1480 Strong C=C stretch (Aromatic ring)

~1100 Medium C-O-C stretch (Oxazole ring)

~1050 Strong C-I stretch

~830 Strong
p-disubstituted benzene C-H

bend

Table 4: Predicted Mass Spectrometry (MS) Data
(Electron Ionization)

m/z Relative Intensity (%) Assignment

271 100 [M]⁺ (Molecular Ion)

144 60 [M - I]⁺

116 40 [C₇H₄O]⁺

104 30 [C₇H₄N]⁺

76 25 [C₆H₄]⁺

Experimental Protocols
The following sections detail generalized yet robust protocols for the synthesis of 2-(4-

iodophenyl)oxazole and the acquisition of its spectral data.

Synthesis of 2-(4-Iodophenyl)oxazole
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A common and effective method for the synthesis of 2-aryloxazoles is the reaction of an α-

haloketone with an amide. A plausible route to 2-(4-iodophenyl)oxazole involves the

condensation of 4-iodobenzamide with a suitable α-haloketone, such as 2-bromoacetaldehyde

or its equivalent, followed by cyclodehydration. An alternative and often high-yielding approach

is the Van Leusen oxazole synthesis.

Van Leusen Oxazole Synthesis Protocol:

Reaction Setup: To a solution of 4-iodobenzaldehyde (1.0 eq) in dry methanol (0.5 M) under

an inert atmosphere (e.g., argon or nitrogen), add tosylmethyl isocyanide (TosMIC) (1.1 eq)

and potassium carbonate (K₂CO₃) (1.5 eq).

Reaction Execution: Stir the reaction mixture at reflux for 4-6 hours. Monitor the progress of

the reaction by thin-layer chromatography (TLC).

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the

solvent under reduced pressure.

Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer,

and extract the aqueous layer with ethyl acetate (2 x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column

chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(4-

iodophenyl)oxazole as a solid.

Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer.

The sample would be dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.

¹H NMR spectra would be acquired with a spectral width of 16 ppm and a relaxation delay of

1 second.
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¹³C NMR spectra would be acquired with a spectral width of 250 ppm and a relaxation delay

of 2 seconds, using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy:

IR spectra would be recorded on a Fourier Transform Infrared (FTIR) spectrometer equipped

with an Attenuated Total Reflectance (ATR) accessory.

A small amount of the solid sample would be placed directly on the ATR crystal.

The spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

High-resolution mass spectra (HRMS) would be obtained using an electron ionization (EI)

source coupled with a time-of-flight (TOF) mass analyzer.

The sample would be introduced via a direct insertion probe.

The ionization energy would be set to 70 eV.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of 2-(4-iodophenyl)oxazole.
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Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic analysis of 2-(4-iodophenyl)oxazole.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-(4-
Iodophenyl)oxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b060803#2-4-iodo-phenyl-oxazole-spectral-data-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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